what are the properties of alpha-nitrostilbene
what are the properties of alpha-nitrostilbene
An In-depth Technical Guide to the Properties of α-Nitrostilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Nitrostilbene, a derivative of the stilbene scaffold, represents a molecule of significant interest in synthetic chemistry and pharmacology. Characterized by a nitro group attached to the ethylenic bridge, its unique electronic and steric properties confer a distinct reactivity profile and a range of biological activities. This guide provides a comprehensive overview of the chemical, physical, and biological properties of α-nitrostilbene, detailing its synthesis, reactivity, and mechanism of action as a protein arginine methyltransferase 1 (PRMT1) inhibitor. We further present detailed experimental protocols for its synthesis and characterization, aiming to equip researchers with the foundational knowledge required for its application in drug discovery and development.
Molecular Structure and Physicochemical Properties
α-Nitrostilbene, systematically named [(Z)-2-nitro-2-phenylethenyl]benzene or 1-nitro-1,2-diphenylethene, is a stilbenoid distinguished by the presence of a nitro group on the α-carbon of the ethylene bridge. This substitution critically influences the molecule's geometry and electronic distribution. The molecule can exist as (E) and (Z) stereoisomers, though the specific isomer is often context-dependent in the literature.
Core Identifiers and Computed Properties
The fundamental identifiers and computed physicochemical properties of α-nitrostilbene are summarized below, providing a quantitative basis for understanding its behavior in chemical and biological systems.[1][2][3]
| Property | Value | Source |
| IUPAC Name | [(Z)-2-nitro-2-phenylethenyl]benzene | PubChem[1] |
| CAS Number | 1215-07-2 | PubChem[1][3] |
| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[1][3] |
| Molecular Weight | 225.24 g/mol | PubChem[1][3] |
| Exact Mass | 225.078978594 Da | PubChem[1][2][3] |
| XLogP3 | 3.8 | PubChem[1][2][3] |
| Hydrogen Bond Donors | 0 | PubChem[1][2][3] |
| Hydrogen Bond Acceptors | 2 | PubChem[1][2][3] |
| Rotatable Bond Count | 2 | PubChem[1][2][3] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1][3] |
Physical and Spectroscopic Characteristics
The physical state and spectroscopic signature are crucial for the identification and handling of α-nitrostilbene.
| Property | Value | Source |
| Boiling Point | 339.3 °C at 760 mmHg | LookChem[2] |
| Density | 1.193 g/cm³ | LookChem[2] |
| Flash Point | 151 °C | LookChem[2] |
| Mass Spectrometry | GC-MS data available | PubChem[1] |
Spectroscopic analysis is indispensable for structural verification. The key techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR provides information on the chemical environment of hydrogen atoms, particularly the vinylic proton and aromatic protons. ¹³C-NMR reveals the carbon skeleton.
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Infrared (IR) Spectroscopy : This technique is used to identify functional groups. Key absorptions for α-nitrostilbene would include strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (typically ~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹) and bands related to the C=C double bond and aromatic rings.[4][5]
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Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6]
Synthesis and Chemical Reactivity
The synthesis of α-nitrostilbene leverages fundamental organic reactions, while its reactivity is dominated by the electrophilic nature of the nitroalkene moiety.
Synthetic Pathways
A common and effective method for synthesizing α-nitrostilbenes is the Henry reaction (or nitro-aldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.
Caption: General synthesis scheme for α-nitrostilbene via Henry condensation.
This reaction capitalizes on the acidity of the α-proton of phenylnitromethane, which is deprotonated by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting nitro-aldol adduct yields α-nitrostilbene.[7] Alternative methods, such as palladium-catalyzed Mizoroki-Heck reactions, have also been employed for synthesizing stilbene derivatives.[8]
Core Reactivity
The reactivity of α-nitrostilbene is primarily dictated by two functional groups: the nitro group and the carbon-carbon double bond.
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is synthetically valuable, providing access to α-aminostilbene derivatives.[8]
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Nucleophilic Addition : The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and susceptible to Michael-type (1,4-conjugate) addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its biological mechanism of action and its use as a synthetic intermediate.
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Cycloaddition Reactions : The activated double bond can also participate in various cycloaddition reactions.
Caption: Primary reactivity pathways of α-nitrostilbene.
Biological Activity and Pharmacological Profile
While the broader stilbene family is known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, α-nitrostilbene has emerged as a specific inhibitor of a key enzyme in epigenetic regulation.[9][10]
Mechanism of Action: PRMT1 Inhibition
The primary validated biological target of α-nitrostilbene is Protein Arginine Methyltransferase 1 (PRMT1).[11] PRMT1 is an enzyme that catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins, a critical post-translational modification that regulates gene expression, DNA repair, and signal transduction.
α-Nitrostilbene acts as an inhibitor of PRMT1 with a reported IC₅₀ value of 11 μM in a histone H4 methylation assay.[11] It also demonstrates inhibitory activity against PRMT8 but does not significantly affect other methyltransferases like CARM1 or Set7/9 at similar concentrations.[11] This selectivity suggests a specific mode of interaction within the PRMT1 active site. The inhibitory mechanism is likely covalent, proceeding through a Michael addition reaction between a cysteine residue in the PRMT1 active site and the electrophilic double bond of α-nitrostilbene.
Caption: Mechanism of α-nitrostilbene as a PRMT1 inhibitor.
Potential Therapeutic Applications
Given that PRMT1 is overexpressed in various cancers (e.g., breast, colon, lung) and is linked to disease progression, its inhibition presents a promising therapeutic strategy. By inhibiting PRMT1, α-nitrostilbene and its future analogs could potentially:
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Modulate oncogenic signaling pathways.
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Induce apoptosis in cancer cells.
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Serve as tools for studying the role of arginine methylation in health and disease.
Toxicity Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, α-nitrostilbene is classified as Acute Toxicity 4 (Oral), with the hazard statement "Harmful if swallowed".[1] Researchers and drug development professionals must handle this compound with appropriate personal protective equipment and adhere to safety protocols. Further toxicological studies are required to fully characterize its safety profile for any potential therapeutic use.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of α-nitrostilbene in a research setting.
Protocol: Synthesis of α-Nitrostilbene
Objective: To synthesize α-nitrostilbene via a base-catalyzed Henry condensation.
Materials:
-
Benzaldehyde
-
Phenylnitromethane
-
Basic catalyst (e.g., anhydrous ammonium acetate or a primary amine like n-butylamine)
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Solvent (e.g., glacial acetic acid or toluene)
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Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents like ethanol or methanol)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and phenylnitromethane in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the base (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure α-nitrostilbene crystals.
Causality: The base is crucial for deprotonating phenylnitromethane to initiate the reaction. Refluxing provides the necessary activation energy for both the condensation and subsequent dehydration steps. The workup and purification steps are designed to remove unreacted starting materials, catalyst, and byproducts to isolate the target compound in high purity.
Protocol: Structural Characterization
Objective: To confirm the identity and purity of the synthesized α-nitrostilbene.
Methodology:
-
¹H-NMR and ¹³C-NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: Confirm the presence of aromatic and vinylic protons with the correct chemical shifts and coupling constants. Verify the total number of unique carbons corresponding to the structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Acquire the IR spectrum.
-
Rationale: Identify characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and the C=C double bond, confirming the presence of key functional groups.
-
-
Mass Spectrometry (MS):
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Introduce a small amount of the sample into the mass spectrometer (e.g., via GC-MS or direct infusion).
-
Acquire the mass spectrum.
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Rationale: Determine the molecular ion peak (M⁺) to confirm the molecular weight (225.24 g/mol ). Analyze the fragmentation pattern to further support the proposed structure.
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Self-Validation: The combination of these three orthogonal techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR validates the functional groups, and MS confirms the overall molecular mass. A consistent result across all three analyses provides high confidence in the structural assignment and purity of the synthesized α-nitrostilbene.
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